molecular formula C21H21F3N4OS B2408173 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422532-81-8

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2408173
CAS No.: 422532-81-8
M. Wt: 434.48
InChI Key: AFDMHRDZRJTGLF-UHFFFAOYSA-N
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Description

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H21F3N4OS and its molecular weight is 434.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives, including those related to "2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide," have been synthesized through various chemical reactions. These reactions involve the alkylation of sulfur atoms, yielding alkyl thio derivatives and subsequent transformations into different pharmacologically relevant structures, such as hydrazides, pyrazoles, and S-glycoside derivatives. Such synthetic pathways are crucial for developing new antimicrobial agents (Saleh et al., 2004).

Antimicrobial and Anti-ulcerogenic Activities

Several studies have explored the antimicrobial and anti-ulcerogenic properties of quinazolinone and acetamide derivatives. These compounds exhibit significant activity against various bacterial and fungal strains, highlighting their potential in developing new therapeutic agents for treating infections and peptic ulcers. Some derivatives have shown promising results in in vitro and in vivo models, with activities surpassing those of standard drugs used for these conditions (Alasmary et al., 2017).

Anticancer and Antihistaminic Effects

Research into quinazolinone derivatives has also identified compounds with potential anticancer and antihistaminic effects. For instance, certain triazoloquinazolinone compounds have demonstrated significant protection against histamine-induced bronchospasm, indicating their usefulness as H(1)-antihistaminic agents. Moreover, some derivatives have been identified to exhibit cytotoxic activities against cancer cell lines, suggesting their application in cancer therapy (Alagarsamy et al., 2008).

Agricultural Applications

Quinazolinone derivatives have also found applications in agriculture, specifically as bactericides against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae, which causes diseases in rice. Novel triazole derivatives containing the quinazolinylpiperidinyl moiety have shown good to excellent antibacterial activities, offering a promising avenue for developing new agricultural bactericides (Yang & Bao, 2017).

Photodynamic Therapy and Molecular Docking Studies

Quinazolinone derivatives are being investigated for their applications in photodynamic therapy and as subjects in molecular docking studies. Their ability to interact with DNA and induce photocleavage under specific irradiation conditions makes them potential candidates for developing novel photo-chemotherapeutic agents. Additionally, their interactions with biological targets have been explored through molecular docking studies, providing insights into their mechanism of action and enhancing drug design strategies (Mikra et al., 2022).

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4OS/c1-2-3-11-25-19-16-9-4-5-10-17(16)27-20(28-19)30-13-18(29)26-15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,26,29)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDMHRDZRJTGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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